2-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl)acetonitrile
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine core fused with a 1,3-dioxo group and a tetrahydro ring system. The 5-ethyl-1,2,4-oxadiazole substituent at the 4-position and the acetonitrile group at the 2-position contribute to its unique electronic and steric properties. It is identified by multiple synonyms, including ZINC169793820 and BS-12040, and has the InChIKey KYBBIZDHMGAOJR-UHFFFAOYSA-N . Its synthesis likely involves multi-component cycloaddition reactions, similar to those reported for related oxadiazole derivatives (e.g., TMSCl-mediated cyclization in DMF/MeCN) .
Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-2-10-16-12(17-22-10)11-9-5-3-4-7-18(9)14(21)19(8-6-15)13(11)20/h2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBBIZDHMGAOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl)acetonitrile is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be described by its complex structure which includes an oxadiazole moiety and a pyrimidine derivative. Its molecular formula and weight are critical for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 302.33 g/mol |
| CAS Number | Not yet assigned |
Biological Activity Overview
Research has indicated that compounds containing oxadiazole rings often exhibit significant biological activities. The specific compound under study has shown promise in various pharmacological assays.
Antiproliferative Activity
A study exploring the antiproliferative effects of similar oxadiazole derivatives demonstrated their potential as anticancer agents. The MTT assay was used to evaluate the cytotoxicity against human cancer cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma). The results indicated that certain derivatives could inhibit cell proliferation effectively .
The mechanism by which oxadiazole derivatives exert their effects often involves interaction with key cellular targets. For instance, some studies have shown that these compounds can inhibit topoisomerase I activity, a critical enzyme involved in DNA replication and repair. This inhibition is believed to contribute to their cytotoxic effects on cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with oxadiazole-containing compounds:
- Anticancer Studies :
- Anti-inflammatory Activity :
- Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole Moieties
- 5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (4a–k): These derivatives share the 1,2,4-oxadiazole ring but replace the pyrido-pyrimidine core with a dihydropyrimidinone. The synthesis involves aldehydes and urea, differing from the acetonitrile-functionalized route used for the target molecule .
- Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b): This compound features a pyran ring with cyano and ester groups. While both molecules include nitrile substituents, the pyran core in 11b lacks the electron-deficient pyrido-pyrimidine system, leading to distinct reactivity in nucleophilic additions .
Heterocyclic Systems with Comparable Substituents
- The ethyl group here may increase lipophilicity, similar to the target compound’s 5-ethyl substituent, but the thioacetamide chain adds conformational flexibility .
- 4-({(E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide: This sulfonamide derivative includes cyano and thiazole groups. The sulfonamide moiety improves water solubility compared to the acetonitrile group in the target compound, which is more electron-withdrawing .
Physicochemical and Electronic Properties
- Lipophilicity : The 5-ethyl-oxadiazole and acetonitrile groups in the target compound likely increase logP compared to hydroxyl- or sulfonamide-containing analogues (e.g., 11a in ).
- Electron-Withdrawing Effects : The acetonitrile group enhances electrophilicity at the pyrido-pyrimidine core, favoring reactions like nucleophilic aromatic substitution—unseen in ester- or amide-functionalized analogues (e.g., 11b ).
Implications for Drug Design and QSAR Modeling
The compound’s unique structure places it in a distinct chemical space compared to simpler oxadiazoles or pyrimidines. QSAR models (as in ) may group it with other bicyclic heterocycles but must account for its fused ring system’s conformational constraints. Lumping strategies could simplify its inclusion in reaction networks, though its electronic profile demands tailored parameterization.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this compound, and how can its structural integrity be verified?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with precursors like acetonitrile derivatives. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile has been used as a key precursor in analogous heterocyclic systems, enabling efficient cyclization and functionalization . Post-synthesis, structural verification should include ¹H/¹³C NMR to confirm proton and carbon environments (e.g., δ 4.11 ppm for CH₂ in oxadiazole derivatives) and HRMS to validate molecular mass (e.g., observed [M+H]⁺ within 0.0003 Da of theoretical values) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize multidimensional NMR to resolve overlapping signals in complex heterocyclic systems. For instance, ¹³C NMR can distinguish carbonyl carbons (δ 160–170 ppm) and nitrile groups (δ ~118 ppm). High-resolution mass spectrometry (HRMS) is essential for confirming molecular formula accuracy, as demonstrated in oxadiazole-pyrimidine hybrids with <1 ppm error margins .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer : Optimize reaction conditions by screening catalysts (e.g., Lewis acids for cyclization steps) and solvents (polar aprotic solvents like DMF for nucleophilic substitutions). Metal carbonyl-mediated rearrangements, as seen in pyrimidine synthesis, can improve regioselectivity and yield .
Advanced Research Questions
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) studies are effective for modeling electronic transitions, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. For example, DFT has been applied to aminoimidazodipyridines to predict charge distribution and stability, guiding synthetic modifications .
Q. How should experimental designs be structured to evaluate biological activity?
- Methodological Answer : Adopt randomized block designs with split-split plots to account for variables like dose-response relationships and biological replicates. For instance, a study on phenolic compounds used four replicates with five plants each, analyzing physical-chemical and biological endpoints systematically . Pair this with in vitro assays (e.g., enzyme inhibition) to assess bioactivity, referencing SAR trends from structurally similar pyrimidine derivatives .
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Methodological Answer : Cross-validate data using complementary techniques:
- For NMR discrepancies: Compare solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and employ 2D experiments (COSY, HSQC).
- For conflicting bioactivity results: Replicate assays under standardized conditions (pH 6.5 buffers, controlled temperature) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What environmental fate studies are relevant for assessing ecological risks?
- Methodological Answer : Conduct long-term environmental-chemical property analyses , including:
- Hydrolysis/photolysis rates under varying pH and UV exposure.
- Partition coefficients (log P) to predict bioaccumulation.
- Biotic degradation assays using microbial consortia. These approaches align with frameworks like Project INCHEMBIOL, which evaluates compound persistence and ecosystem impacts .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
- Methodological Answer : Perform systematic SAR studies by synthesizing analogs with targeted substitutions (e.g., replacing ethyl groups with methyl or halogens). Compare bioactivity data in tabular formats, as seen in studies of thieno[2,3-d]pyrimidine derivatives, where trifluoromethyl groups enhanced metabolic stability .
Methodological Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
